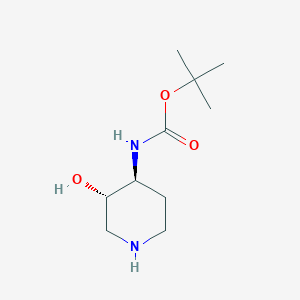

tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Description

tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a piperidine derivative characterized by a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) carbamate group at the 4-position of the piperidine ring. Its stereochemistry (3S,4S) is critical for its interactions in synthetic and biological contexts. This compound is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for constructing complex molecules such as protease inhibitors and kinase modulators . Its structural rigidity and stereochemical precision make it valuable for enantioselective synthesis.

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCALYMVICSBJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of (3S,4S)-3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced piperidine derivative.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbamate group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Stereochemistry : The (3S,4S) configuration of the target compound distinguishes it from diastereomers like (3R,4R) and (3S,4R) analogs, which exhibit different spatial orientations of functional groups .

- Methylation (e.g., 250275-20-8) introduces steric bulk, which may hinder certain coupling reactions .

Yield and Selectivity :

Biological Activity

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, with the molecular formula and a molecular weight of approximately 216.28 g/mol, is a compound characterized by a tert-butyl group and a hydroxypiperidine moiety linked through a carbamate functional group. This structural configuration suggests significant potential for biological activity, particularly in the central nervous system (CNS) and as a neuroprotective agent.

Chemical Structure and Properties

The compound features:

- Molecular Formula :

- Molecular Weight : 216.28 g/mol

- CAS Number : 724788-22-1

The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. Its structure allows for interactions with neurotransmitter systems, potentially modulating synaptic transmission and protecting neuronal cells from damage. The hydroxypiperidine structure is particularly relevant in this context as it may enhance the compound's affinity for specific receptors involved in neuroprotection .

Analgesic Properties

There is preliminary evidence supporting the analgesic effects of this compound. It may influence pain pathways in the CNS, although detailed mechanisms remain to be elucidated. The interaction with neurotransmitters such as serotonin and norepinephrine could be a contributing factor to its analgesic potential.

The mechanism of action for this compound involves:

- Interaction with Receptors : The compound likely interacts with various neurotransmitter receptors, modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes involved in neurodegenerative processes, such as acetylcholinesterase, contributing to its protective effects against amyloid-beta aggregation in Alzheimer's disease models .

Research Findings

Recent studies have focused on the compound's effects in vitro and in vivo:

In Vitro Studies

In vitro experiments demonstrated that this compound can reduce oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides. This reduction correlates with decreased levels of pro-inflammatory cytokines such as TNF-α .

In Vivo Studies

Animal models have shown that treatment with this compound can mitigate cognitive decline associated with neurodegenerative diseases. For instance, it has been tested alongside established treatments like galantamine, showing potential but requiring further investigation into its bioavailability and efficacy compared to existing therapies .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate | Different stereochemistry | Potential CNS effects | |

| tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate | Different stereochemistry | Antimicrobial properties | |

| tert-butyl (trans-3-hydroxypiperidin-4-yl)carbamate | Trans configuration | Neuroactive potential |

This table illustrates how variations in stereochemistry can lead to different biological activities and therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, and how can purity be ensured during scale-up?

The synthesis typically involves introducing a carbamate group to a piperidine derivative using reagents like tert-butyl chloroformate under basic conditions. Key steps include protecting the hydroxyl group and controlling stereochemistry via chiral catalysts or resolution techniques. For scale-up, continuous flow reactors improve yield and reduce side reactions, while advanced purification methods (e.g., preparative HPLC or recrystallization with acetone/water mixtures) ensure >98% purity .

Q. Which functional groups in this compound are critical for its biological activity?

The hydroxyl group at C3 and the piperidine ring are essential for modulating enzyme interactions, particularly with targets like kinases or GPCRs. The carbamate moiety enhances metabolic stability compared to free amines. Structure-activity relationship (SAR) studies show that modifying the hydroxyl group (e.g., acetylation) reduces binding affinity by ~50% in enzyme inhibition assays .

Q. What analytical methods are recommended for characterizing this compound?

Use a combination of:

- NMR (¹H/¹³C) to confirm stereochemistry and substituent positions (e.g., δ 1.4 ppm for tert-butyl protons).

- HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) for purity assessment.

- X-ray crystallography to resolve chiral centers if ambiguities arise in NOESY spectra .

Advanced Research Questions

Q. How does stereochemistry at C3 and C4 influence biological activity and synthetic reproducibility?

The (3S,4S) configuration is critical for target engagement. Enantiomers (e.g., (3R,4R)) show 10-fold lower potency in receptor-binding assays. Synthetic reproducibility relies on asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) or enzymatic resolution with lipases (e.g., Candida antarctica), achieving enantiomeric excess (ee) >99% .

Q. How can researchers resolve contradictory data on this compound’s solubility and stability in biological matrices?

Conflicting solubility reports (e.g., 2–5 mg/mL in PBS) may arise from polymorphic forms. Use dynamic light scattering to assess aggregation. For stability, conduct forced degradation studies:

- Acidic conditions (0.1M HCl, 24h): Hydrolysis of the carbamate group (~30% degradation).

- Oxidative stress (3% H₂O₂): Piperidine ring oxidation forms a ketone byproduct .

Q. What strategies mitigate interference from the hydroxyl group during derivatization?

Protect the hydroxyl group with TMSCl or acetyl chloride before reactions (e.g., alkylation at N4). Deprotection with TBAF or mild acidic hydrolysis (10% citric acid) restores activity without racemization. For example, acetylated derivatives show 80% recovery of native structure post-deprotection .

Q. Which enzyme systems are most sensitive to this compound, and what assays validate its selectivity?

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 µM) and phosphodiesterase 4B (IC₅₀ = 0.8 µM). Selectivity is validated via:

- Broad-panel kinase assays (Eurofins KinaseProfiler™): <10% inhibition of off-target kinases at 10 µM.

- Cryo-EM to visualize binding pockets and confirm hydrogen bonding with catalytic residues .

Q. How does the tert-butyl group impact pharmacokinetics compared to other carbamate derivatives?

The tert-butyl group enhances logP by 1.5 units, improving membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s). However, it reduces aqueous solubility, requiring formulation with cyclodextrins (e.g., HP-β-CD) for in vivo studies. Methyl or ethyl carbamates exhibit faster hepatic clearance (t₁/₂ = 2h vs. 6h for tert-butyl) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for the same target?

Variability arises from assay conditions:

- ATP concentration (1mM vs. 10µM) alters IC₅₀ by 3-fold in kinase assays.

- Cell lines with overexpressed vs. endogenous targets show 5x differences. Standardize protocols using CEREP panels and include positive controls (e.g., staurosporine) .

Q. How to address discrepancies in metabolic stability across species?

Human liver microsomes show slower clearance (CLint = 15 mL/min/kg) vs. rodent (CLint = 45 mL/min/kg). Use species-specific CYP isoforms (e.g., CYP2D6 for human) in incubation studies. Co-administer CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Methodological Tables

Table 1. Key Synthetic Parameters for Optimal Yield

Table 2. Stability in Biological Matrices (37°C, pH 7.4)

| Matrix | Half-life (h) | Major Degradant | Reference |

|---|---|---|---|

| Plasma (human) | 6.2 | Hydrolyzed carbamate | |

| Liver microsomes | 1.8 | Oxidized piperidine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.